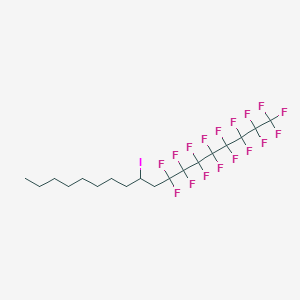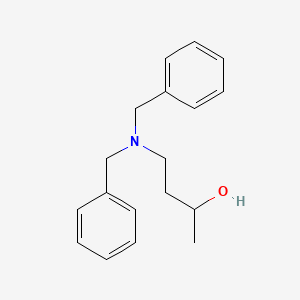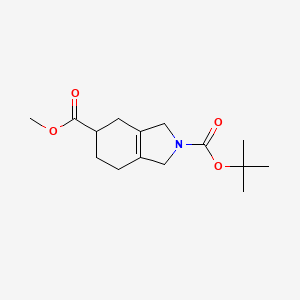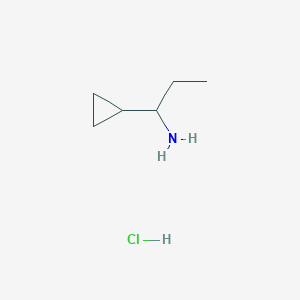
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, also known as BDE, is an organostannane compound which is a derivative of the element tin. BDE is a stable compound which has a wide range of applications in both scientific research and industrial processes. BDE is an important reagent for the synthesis of various organofluorine compounds, which are widely used in the pharmaceutical and agrochemical industries. BDE has also been used in the synthesis of a variety of organic compounds, such as polymers and surfactants.
Applications De Recherche Scientifique
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organofluorine compounds, which are used in the pharmaceutical and agrochemical industries. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has also been used as a catalyst for the synthesis of a variety of organic compounds, such as polymers and surfactants. In addition, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been used in the synthesis of a variety of organometallic compounds, such as organotin compounds and organozirconium compounds.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is not yet fully understood. However, it is believed that the reaction of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane with organofluorine compounds is catalyzed by the formation of a tin-carbon bond. This tin-carbon bond is believed to be stabilized by the presence of the difluoroethylene moiety, which allows the tin-carbon bond to be formed more easily than in other organostannane compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are not yet fully understood. However, it is believed that (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane may have some effects on the human body, as it has been shown to be toxic to animals in high doses. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been shown to be a skin irritant, and it has been linked to reproductive toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in laboratory experiments is its stability. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is a stable compound which can be stored for long periods of time without significant degradation. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is relatively easy to synthesize, making it a suitable reagent for a variety of laboratory experiments. However, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane should be handled with caution, as it is toxic and can be a skin irritant.
Orientations Futures
The potential applications of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of organofluorine compounds using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane. In addition, further research may be conducted to better understand the biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane on humans and other organisms. Furthermore, further studies may be conducted to identify new applications for (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, such as in the synthesis of organometallic compounds. Finally, further research may be conducted to develop safer methods for the handling and storage of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in the laboratory.
Méthodes De Synthèse
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be synthesized from the reaction of 1,2-difluoroethane and butyl stannane in the presence of a catalyst, such as titanium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction produces a mixture of the desired product, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, and byproducts, such as 1,2-difluoroethane and butyl tin. The mixture is then purified by distillation to obtain pure (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butan-2-ol", "1,2-difluoroethylene", "Triethylamine", "Tin tetrachloride", "Sodium iodide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of Butan-2-ol to Butan-2-yl chloride using thionyl chloride", "Step 2: Reaction of Butan-2-yl chloride with 1,2-difluoroethylene in the presence of triethylamine to form (Butan-2-yl)(1,2-difluoroethenyl)carbamate", "Step 3: Conversion of (Butan-2-yl)(1,2-difluoroethenyl)carbamate to (Butan-2-yl)(1,2-difluoroethenyl)stannane using tin tetrachloride and sodium iodide", "Step 4: Purification of (Butan-2-yl)(1,2-difluoroethenyl)stannane using sodium bicarbonate and methanol", "Step 5: Isolation of (Butan-2-yl)(1,2-difluoroethenyl)lambda~2~-stannane by treating (Butan-2-yl)(1,2-difluoroethenyl)stannane with hydrochloric acid in diethyl ether" ] } | |
Numéro CAS |
176506-83-5 |
Nom du produit |
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane |
Formule moléculaire |
C6H10F2Sn |
Poids moléculaire |
238.85 g/mol |
Nom IUPAC |
butan-2-yl(1,2-difluoroethenyl)tin |
InChI |
InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |
Clé InChI |
JDCBAZLWULHXFS-UHFFFAOYSA-N |
SMILES |
CCC(C)[Sn]C(=CF)F |
SMILES canonique |
CCC(C)[Sn]C(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

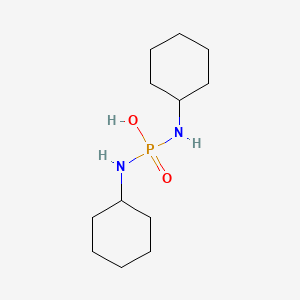


![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)
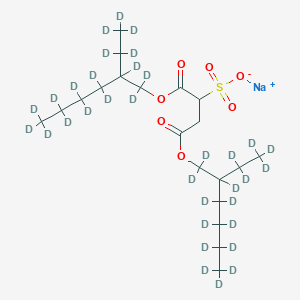
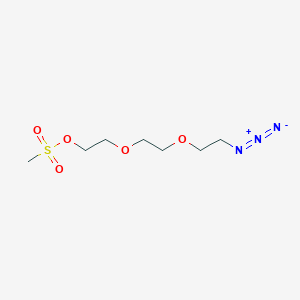
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
